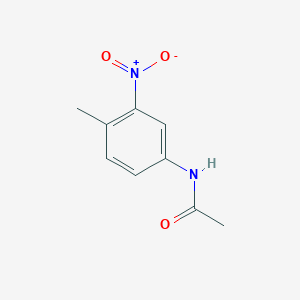

N-(4-Methyl-3-nitrophenyl)acetamide

Description

Historical Context and Significance in Chemical and Biological Sciences

Historically, N-(4-Methyl-3-nitrophenyl)acetamide has been recognized primarily as a crucial intermediate in the synthesis of various organic compounds. ontosight.ai Its structural framework makes it a valuable precursor in the manufacturing of dyes and pigments. The presence of the nitro group, a strong electron-withdrawing group, and the acetamido group, which can be readily hydrolyzed, provides versatile handles for further chemical transformations.

The significance of this compound extends beyond its role as a synthetic intermediate. In the biological sciences, the broader class of nitroaromatic compounds, to which it belongs, has been extensively studied for its diverse pharmacological activities. The nitro group can undergo bioreduction in cellular environments to form reactive intermediates capable of interacting with biological macromolecules, leading to a spectrum of biological effects. This has spurred investigations into the potential of this compound and its derivatives as scaffolds for the development of new therapeutic agents.

Current Research Landscape and Future Directions for this compound

The current research landscape for this compound is vibrant and multifaceted. A significant portion of ongoing research is centered on its utility as a building block in medicinal chemistry. Scientists are actively exploring the synthesis of novel derivatives with the aim of discovering compounds with enhanced biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ai

Future research is poised to delve deeper into the mechanisms of action of this compound derivatives at the molecular level. Advanced computational and experimental techniques will likely be employed to identify specific cellular targets and elucidate the structure-activity relationships that govern their biological effects. Furthermore, the development of more efficient and environmentally benign synthetic methodologies for the production of this compound and its analogues remains a key area of interest. The exploration of its potential in materials science, particularly in the development of novel polymers and functional materials, also presents an exciting avenue for future investigation.

Research Objectives and Scope within this compound Studies

The primary objectives of research involving this compound can be broadly categorized as follows:

Synthetic Methodology: To develop novel, efficient, and sustainable synthetic routes for the preparation of this compound and its derivatives. This includes the optimization of reaction conditions to improve yields and minimize waste. A common synthetic route involves the nitration of N-(4-methylphenyl)acetamide.

Structural Characterization: To thoroughly characterize the molecular structure of newly synthesized derivatives using a range of spectroscopic and analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography.

Biological Evaluation: To systematically screen this compound and its analogues for a wide range of biological activities. This often involves in vitro assays against various cell lines and microorganisms.

Structure-Activity Relationship (SAR) Studies: To establish clear relationships between the chemical structure of these compounds and their observed biological activity. This knowledge is crucial for the rational design of more potent and selective molecules.

The scope of these studies is extensive, spanning from fundamental organic synthesis and characterization to applied medicinal chemistry and drug discovery. The insights gained from this research have the potential to contribute significantly to the development of new pharmaceuticals and advanced materials.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O₃ | biosynth.com |

| Molecular Weight | 194.19 g/mol | biosynth.comnih.gov |

| CAS Number | 2719-14-4 | ontosight.aibiosynth.comnih.gov |

| IUPAC Name | This compound | nih.gov |

| Synonyms | 4-Methyl-3-nitroacetanilide, 2-Nitro-4-acetamidotoluene | ontosight.aibiosynth.comnih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(4-methyl-3-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-6-3-4-8(10-7(2)12)5-9(6)11(13)14/h3-5H,1-2H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYTSBFSNPUGBIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50181656 | |

| Record name | N-(4-Methyl-3-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2719-14-4 | |

| Record name | N-(4-Methyl-3-nitrophenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2719-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Methyl-3-nitrophenyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002719144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2719-14-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202380 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2719-14-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86673 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Methyl-3-nitrophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50181656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-methyl-3-nitrophenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.472 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(4-METHYL-3-NITROPHENYL)ACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X6N2N3HDH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Mechanisms of N 4 Methyl 3 Nitrophenyl Acetamide

Classical Synthesis Routes

Acylation of 4-Methyl-3-nitroaniline (B15663) with Acetic Anhydride (B1165640) or Acetyl Chloride

This widely used method involves the reaction of 4-methyl-3-nitroaniline with an acylating agent, typically acetic anhydride or acetyl chloride. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Nucleophilic acyl substitution is a two-step process involving addition and elimination. masterorganicchemistry.comunizin.org The reaction begins with the nucleophilic attack of the amine group of 4-methyl-3-nitroaniline on the electrophilic carbonyl carbon of the acylating agent (acetic anhydride or acetyl chloride). khanacademy.org This initial attack breaks the pi bond of the carbonyl group, leading to the formation of a tetrahedral intermediate. youtube.comyoutube.com

To facilitate the acylation reaction, a base is often employed. The base, such as pyridine (B92270) or triethylamine, serves to neutralize the acidic byproduct generated during the reaction (acetic acid when using acetic anhydride, or hydrochloric acid when using acetyl chloride). This neutralization shifts the equilibrium towards the formation of the desired acetamide (B32628) product.

Phase transfer catalysts (PTCs) like tetrabutylammonium (B224687) bromide (TBAB) and tetraethylbenzylammonium chloride (TEBAC) have also been shown to be effective, particularly when using acetyl chloride. derpharmachemica.com These catalysts facilitate the transfer of the anionic nucleophile from an aqueous phase to an organic phase where the reaction occurs, often leading to higher yields and faster reaction times. derpharmachemica.com Studies have shown that the choice of solvent can also influence the reaction's efficiency, with solvents like dimethylformamide (DMF) and acetonitrile (B52724) being effective. derpharmachemica.com

Microwave-assisted synthesis has emerged as a modern technique to significantly reduce reaction times. By using microwave irradiation, the reaction of 4-methyl-3-nitroaniline with acetic anhydride can be completed in minutes at elevated temperatures, offering a more efficient alternative to conventional heating methods.

Table 1: Reaction Conditions for Acylation of 4-Methyl-3-nitroaniline

| Acylating Agent | Catalyst/Base | Solvent | Reaction Time | Temperature |

| Acetic Anhydride | Pyridine | Toluene (B28343) | 4-6 hours | 110-120°C |

| Acetyl Chloride | K2CO3, TBAB | DMF | < 20 minutes | Room Temperature |

| Acetic Anhydride | None | - | 15 minutes | 80°C (Microwave) |

Nitration of N-(4-Methylphenyl)acetamide

An alternative synthetic approach is the nitration of N-(4-methylphenyl)acetamide, also known as N-acetyl-p-toluidine. This reaction is a classic example of electrophilic aromatic substitution.

The nitration of an aromatic compound involves the introduction of a nitro group (-NO2) onto the aromatic ring. jcbsc.orgresearchgate.net The reaction is typically carried out using a nitrating mixture of concentrated nitric acid (HNO3) and concentrated sulfuric acid (H2SO4). masterorganicchemistry.comcerritos.edu Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO2+). masterorganicchemistry.comyoutube.comfrontiersin.org

The mechanism proceeds in two main steps. First, the electron-rich aromatic ring of N-(4-methylphenyl)acetamide attacks the nitronium ion. masterorganicchemistry.com This step, which is the rate-determining step, disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. youtube.comresearchgate.net In the second step, a weak base, such as water or the bisulfate ion (HSO4-), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product. masterorganicchemistry.com

The directing effects of the substituents already present on the benzene (B151609) ring play a crucial role in determining the position of the incoming nitro group. The acetamido group (-NHCOCH3) is an ortho, para-directing and activating group. The methyl group (-CH3) is also an ortho, para-directing and activating group.

In the case of N-(4-methylphenyl)acetamide, the para position is already occupied by the methyl group. Therefore, the incoming nitro group will be directed to the positions ortho to the activating acetamido group. This leads to the formation of two possible isomers: N-(4-methyl-2-nitrophenyl)acetamide and N-(4-methyl-3-nitrophenyl)acetamide.

Studies have shown that the regioselectivity of the nitration of N-(4-methylphenyl)acetamide is highly dependent on the reaction conditions, particularly the concentration of sulfuric acid. google.com It has been found that using dilute sulfuric acid (40-78% strength) favors the formation of the desired 3-nitro isomer, this compound, while minimizing the formation of the 2-nitro isomer. google.com The resonance effect of the acetamido group is a more significant factor in controlling regioselectivity than the inductive effect of the methyl group. ulisboa.pt For N-(4-methylphenyl)acetamide, the resonance effect of the acetamido group strongly directs the incoming nitro group to the position ortho to it, resulting in a high yield of the 2-nitro isomer under certain conditions. ulisboa.pt However, by carefully controlling the acidity of the medium, the formation of the 3-nitro isomer can be maximized. google.com

Table 2: Isomer Distribution in the Nitration of N-(4-methylphenyl)acetamide

| Product | Position of Nitro Group | Factors Favoring Formation |

| N-(4-Methyl-2-nitrophenyl)acetamide | Ortho to Acetamido, Meta to Methyl | Strong activating effect of the acetamido group |

| This compound | Meta to Acetamido, Ortho to Methyl | Controlled reaction conditions (dilute H2SO4) |

Advanced and Green Synthetic Approaches for this compound

In the quest for sustainable chemical manufacturing, green chemistry principles are increasingly being applied to the synthesis of N-aryl acetamides. These approaches aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and enhanced product purity. ajrconline.orgijnrd.org The application of microwave irradiation accelerates reactions by efficiently heating the entire reaction mixture at a uniform rate. ajrconline.org

For the synthesis of this compound, a proposed microwave-assisted protocol would involve the reaction of 4-methyl-3-nitroaniline with an acetylating agent, such as acetic anhydride or acetyl chloride, in a suitable solvent under microwave irradiation. The use of microwave heating can significantly shorten the reaction time from several hours, as required by conventional heating methods, to just a few minutes. ijnrd.org This rapid heating also minimizes the formation of by-products. A key advantage of this method is the potential for solvent-free reactions, further enhancing its green credentials. researchgate.net

Table 1: Proposed Parameters for Microwave-Assisted Synthesis of this compound

| Parameter | Proposed Condition | Rationale |

| Reactants | 4-Methyl-3-nitroaniline, Acetic Anhydride | Standard reagents for N-acetylation. |

| Solvent | Toluene or Solvent-free | Toluene is a common solvent for this reaction; solvent-free conditions are a greener alternative. |

| Microwave Power | 100-300 W | To be optimized for efficient heating without causing decomposition. |

| Temperature | 100-150 °C | Controlled temperature to ensure reaction completion and minimize side reactions. |

| Reaction Time | 5-15 minutes | Significant reduction from conventional heating methods. |

This protocol is based on general principles of microwave-assisted synthesis and would require experimental optimization for the specific substrate.

Enzymatic catalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. nih.gov Lipases, in particular, have shown great promise in acylation reactions. The enzyme Candida antarctica lipase (B570770) B (CALB) is a versatile biocatalyst known for its ability to catalyze the acylation of various substrates, including amines. nih.gov

The biocatalytic synthesis of this compound would involve the enzymatic acylation of 4-methyl-3-nitroaniline. In this process, an acyl donor, such as a simple ester like ethyl acetate (B1210297), would be used to provide the acetyl group. The reaction is typically carried out in an organic solvent under mild conditions. The high selectivity of the enzyme can lead to a cleaner product profile, reducing the need for extensive purification steps. Research on the enzymatic acylation of anthocyanins has demonstrated the feasibility of using lipases with aromatic acid esters as acyl donors. nih.gov While a specific protocol for this compound is not yet established, the existing literature provides a strong basis for its development.

Table 2: Proposed Components for Biocatalytic Synthesis of this compound

| Component | Proposed Selection | Rationale |

| Substrate | 4-Methyl-3-nitroaniline | The amine to be acylated. |

| Acyl Donor | Ethyl acetate or Methyl acetate | Readily available and effective acetyl group donors. |

| Enzyme | Candida antarctica lipase B (CALB) | A robust and widely used lipase for acylation reactions. |

| Solvent | tert-Butyl methyl ether or Toluene | Solvents known to be compatible with lipase activity. |

| Temperature | 40-60 °C | Optimal temperature range for CALB activity. |

| Reaction Time | 24-72 hours | Typical timeframe for enzymatic reactions to reach completion. |

Further research, including enzyme screening and optimization of reaction conditions, would be necessary to develop a robust biocatalytic process for the synthesis of this compound.

Reaction Pathway Elucidation through In Situ Spectroscopic Techniques

For the N-acetylation of 4-methyl-3-nitroaniline, techniques such as in situ Surface-Enhanced Raman Scattering (SERS) spectroscopy could be employed. SERS is a highly sensitive vibrational spectroscopy technique that can provide detailed information about molecular structures and their transformations on a metal surface. A study on the plasmon-catalyzed reaction of p-nitroaniline, a structurally related compound, successfully utilized in situ SERS to monitor the reaction and explore its mechanism. rsc.org

By adapting this approach, the synthesis of this compound could be monitored in real-time. The reaction would be carried out on a SERS-active substrate, and spectra would be collected at regular intervals. The appearance and disappearance of vibrational bands corresponding to the reactant (4-methyl-3-nitroaniline), the acetylating agent, any transient intermediates, and the final product (this compound) would allow for a detailed elucidation of the reaction pathway. This information can be used to identify rate-limiting steps and optimize reaction conditions to improve yield and selectivity.

Chemical Reactivity and Derivatization Strategies of N 4 Methyl 3 Nitrophenyl Acetamide

Reactions of the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and is itself susceptible to chemical transformations.

Reduction to Amino Derivatives

The reduction of the nitro group to an amino group is a fundamental transformation in the synthesis of many organic compounds, including dyes, pharmaceuticals, and agricultural chemicals. Aromatic amines are valuable precursors for a wide range of chemical derivatives. jsynthchem.com The nitro group of N-(4-Methyl-3-nitrophenyl)acetamide can be selectively reduced to the corresponding amine, N-(3-amino-4-methylphenyl)acetamide, using various reducing agents.

Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: This method employs hydrogen gas in the presence of a metal catalyst such as Raney nickel, palladium-on-carbon, or platinum(IV) oxide. wikipedia.org

Metal-Acid Systems: A classic method involves the use of a metal, such as iron, tin, or zinc, in an acidic medium. wikipedia.org

Hydride Reagents: While metal hydrides are not typically used for the reduction of aryl nitro compounds to anilines due to the potential for the formation of azo compounds, specific reagents and conditions can be employed. wikipedia.org For instance, sodium borohydride, a moderate reducing agent for carbonyl compounds, can reduce nitro groups when used in conjunction with a transition metal complex like Ni(PPh3)4. jsynthchem.com

Other Reducing Agents: A variety of other reagents can also effect this transformation, including sodium hydrosulfite, sodium sulfide, tin(II) chloride, and titanium(III) chloride. wikipedia.org A combination of trichlorosilane and a tertiary amine provides a mild, metal-free method for the reduction of both aromatic and aliphatic nitro groups. google.comorganic-chemistry.org

| Reducing Agent | Conditions | Product |

| Catalytic Hydrogenation (e.g., Pd/C, H2) | Varies (pressure, temperature, solvent) | N-(3-amino-4-methylphenyl)acetamide |

| Iron/Acid (e.g., Fe/HCl) | Acidic medium | N-(3-amino-4-methylphenyl)acetamide |

| Sodium Borohydride/Ni(PPh3)4 | Ethanol solvent | N-(3-amino-4-methylphenyl)acetamide |

| Trichlorosilane/Tertiary Amine | Mild, metal-free | N-(3-amino-4-methylphenyl)acetamide |

Nucleophilic Substitutions Involving the Nitro Group

The nitro group is a powerful activating group for nucleophilic aromatic substitution (SNAr) reactions. jsynthchem.com Its strong electron-withdrawing nature reduces the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. libretexts.orgtandfonline.com This effect is most pronounced when the nitro group is positioned ortho or para to a leaving group. libretexts.orglibretexts.org

In the case of this compound, the nitro group is ortho to the methyl group and meta to the acetamido group. While there isn't a conventional leaving group like a halogen on the ring, under certain conditions, the nitro group itself can be displaced by a potent nucleophile, although this is less common than the displacement of a halide. nih.gov The reaction proceeds through the formation of a resonance-stabilized carbanion intermediate, often referred to as a Meisenheimer complex. libretexts.org The stability of this intermediate is a key factor in the feasibility of the reaction. libretexts.orglibretexts.org

Factors influencing nucleophilic aromatic substitution include:

The nature of the nucleophile: Strong nucleophiles are generally required.

The presence of electron-withdrawing groups: The nitro group on the ring is essential for activating it towards nucleophilic attack. tandfonline.com

The position of the electron-withdrawing groups: Activation is most effective when these groups are ortho or para to the site of substitution. libretexts.org

Reactions of the Amide Moiety

The amide functional group in this compound also offers a site for chemical modification, primarily through hydrolysis or reactions at the nitrogen atom.

Amide Hydrolysis Mechanisms

Amide hydrolysis, the cleavage of the amide bond to form a carboxylic acid and an amine, can be achieved under either acidic or basic conditions, typically requiring heat. masterorganicchemistry.com

Acid-Catalyzed Hydrolysis: This process begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.comyoutube.com A water molecule then attacks the carbonyl carbon, leading to a tetrahedral intermediate. youtube.com Subsequent proton transfers facilitate the departure of the amine as its protonated form, which is not nucleophilic, rendering the reaction essentially irreversible. youtube.com The final products are a carboxylic acid and an ammonium (B1175870) salt. youtube.com

Base-Catalyzed Hydrolysis: In this mechanism, a hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. chemistrysteps.com The departure of the amide anion (a very poor leaving group) is the rate-limiting step and is generally unfavorable. chemistrysteps.com The reaction is driven forward by the deprotonation of the initially formed carboxylic acid by the strongly basic amide anion. chemistrysteps.com This acid-base reaction is irreversible and pulls the equilibrium towards the products, a carboxylate salt and an amine. chemistrysteps.com

| Hydrolysis Type | Key Steps | Products |

| Acid-Catalyzed | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Proton transfers. 4. Elimination of the protonated amine. | 3-Nitro-4-methylaniline and Acetic acid |

| Base-Catalyzed | 1. Nucleophilic attack by hydroxide. 2. Elimination of the amide anion (difficult step). 3. Irreversible deprotonation of the carboxylic acid. | 3-Nitro-4-methylaniline and Acetate (B1210297) |

N-Substitution Reactions and Modifications

The amide nitrogen in this compound can potentially undergo substitution reactions, although this is less common than reactions at the other functional groups. These reactions would typically involve deprotonation of the amide nitrogen to form an amidate anion, which can then act as a nucleophile. However, the acidity of the N-H bond in amides is relatively low, requiring strong bases for deprotonation. Subsequent reaction with an electrophile would lead to an N-substituted product.

Electrophilic Aromatic Substitutions on the Phenyl Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The regioselectivity of EAS on a substituted benzene (B151609) ring is determined by the electronic properties of the existing substituents. libretexts.org

In this compound, there are three substituents to consider:

Methyl group (-CH3): An activating, ortho-, para-directing group due to its electron-donating inductive effect. libretexts.org

Nitro group (-NO2): A deactivating, meta-directing group due to its strong electron-withdrawing resonance and inductive effects. libretexts.org

Acetamido group (-NHCOCH3): An activating, ortho-, para-directing group due to the electron-donating resonance effect of the nitrogen lone pair, which outweighs its inductive withdrawal. libretexts.org

The positions on the aromatic ring are influenced by these groups as follows:

Position 2: Ortho to the acetamido group and ortho to the methyl group.

Position 5: Ortho to the nitro group and meta to both the acetamido and methyl groups.

Position 6: Para to the methyl group and ortho to the acetamido group.

Considering the combined effects of the substituents, the acetamido and methyl groups are activators and will direct incoming electrophiles to the positions ortho and para to them. The nitro group is a deactivator and will direct to the position meta to it. The most activated positions on the ring for electrophilic attack are positions 2 and 6, which are ortho to the activating acetamido group and either ortho or para to the activating methyl group. Steric hindrance from the existing substituents will also play a role in determining the final product distribution.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2).

Halogenation: Introduction of a halogen atom (-Cl, -Br, -I).

Sulfonation: Introduction of a sulfonic acid group (-SO3H).

Friedel-Crafts Alkylation: Introduction of an alkyl group (-R).

Friedel-Crafts Acylation: Introduction of an acyl group (-COR).

| Reaction | Electrophile | Predicted Major Product(s) |

| Nitration | NO2+ | N-(2,5-Dinitro-4-methylphenyl)acetamide or N-(2,3-Dinitro-4-methylphenyl)acetamide |

| Bromination | Br+ | N-(2-Bromo-4-methyl-5-nitrophenyl)acetamide or N-(6-Bromo-4-methyl-3-nitrophenyl)acetamide |

| Sulfonation | SO3 | 2-Acetamido-5-methyl-6-nitrobenzenesulfonic acid or 6-Acetamido-3-methyl-2-nitrobenzenesulfonic acid |

Formation of Heterocyclic Compounds from this compound as Precursor

The strategic arrangement of functional groups in this compound makes it an ideal starting material for the synthesis of various fused heterocyclic systems. The proximity of the nitro and amino (after reduction) functionalities allows for intramolecular cyclization reactions, leading to the formation of five- and six-membered heterocyclic rings fused to the benzene ring.

One of the most common strategies involves the reduction of the nitro group to an amino group, generating a reactive ortho-diamine intermediate in situ. This intermediate can then undergo condensation with various electrophilic reagents to yield a diverse array of heterocyclic compounds.

Reductive Cyclization Strategies

The reduction of the nitro group in this compound is a key step in its utilization as a heterocyclic precursor. Various reducing agents can be employed, with the choice of reagent often influencing the final product. Common reducing agents include metals such as iron, tin, or zinc in acidic media, as well as catalytic hydrogenation using catalysts like palladium on carbon (Pd/C).

Following the reduction of the nitro group to form an ortho-amino-acetamidotoluene, subsequent intramolecular cyclization can be induced, often under acidic or basic conditions, to form different heterocyclic rings.

Synthesis of Benzimidazoles

Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities. The synthesis of substituted benzimidazoles from this compound typically proceeds through a two-step sequence. First, the nitro group is reduced to an amine. The resulting N-(3-amino-4-methylphenyl)acetamide can then undergo cyclization. This cyclization can be achieved by heating in the presence of an acid catalyst, which facilitates the condensation between the newly formed amino group and the carbonyl of the acetamido group.

Alternatively, the acetamido group can be hydrolyzed to an amino group, yielding 3,4-diaminotoluene. This ortho-diamine is a versatile intermediate that can react with a variety of one-carbon synthons, such as aldehydes or carboxylic acids and their derivatives, to form 2-substituted benzimidazoles.

| Precursor | Reagents and Conditions | Heterocyclic Product | Reference |

| This compound | 1. Reduction (e.g., Fe/HCl or H2, Pd/C) 2. Acid-catalyzed cyclization or reaction with aldehydes/carboxylic acids | Substituted Benzimidazoles | General synthetic routes for benzimidazoles from ortho-phenylenediamines. |

Synthesis of Quinolines

While not a direct cyclization of the acetamido group, this compound can be a precursor to quinoline derivatives. The synthesis of quinolines often involves the reaction of anilines with α,β-unsaturated carbonyl compounds or their equivalents. By first hydrolyzing the acetamido group to an amine and then reducing the nitro group, 4-methyl-3-aminobenzeneamine (3,4-diaminotoluene) can be obtained. This diamine can then be utilized in established quinoline syntheses, such as the Skraup or Doebner-von Miller reactions, to produce amino-substituted quinolines.

| Precursor Derivative | Reagents and Conditions | Heterocyclic Product | Reference |

| 3,4-Diaminotoluene | Glycerol, H2SO4, oxidizing agent (Skraup synthesis) | Amino-methyl-quinolines | Established methods for quinoline synthesis. |

Synthesis of Other Heterocycles

The versatility of the ortho-diamine intermediate derived from this compound extends to the synthesis of other important heterocyclic systems. For instance, condensation with α-dicarbonyl compounds can lead to the formation of quinoxalines . Reaction with nitrous acid can yield benzotriazoles . These examples highlight the broad potential of this compound as a scaffold for generating a diverse library of heterocyclic compounds.

| Intermediate | Reagent | Heterocyclic Product |

| 3,4-Diaminotoluene | α-Dicarbonyl compounds (e.g., glyoxal, biacetyl) | Substituted Quinoxalines |

| 3,4-Diaminotoluene | Nitrous Acid (NaNO2/HCl) | Methylbenzotriazole |

The research into the derivatization of this compound continues to uncover new synthetic pathways to novel heterocyclic structures, underscoring its importance as a versatile building block in medicinal and materials chemistry.

Advanced Spectroscopic and Structural Characterization of N 4 Methyl 3 Nitrophenyl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of N-(4-Methyl-3-nitrophenyl)acetamide in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-¹³ (¹³C) NMR spectra, a complete assignment of all atoms in the molecule can be achieved.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl protons, and the acetamide (B32628) group protons. The aromatic region would likely show a complex splitting pattern due to the substitution on the phenyl ring. For comparison, in the related compound N-methyl-N-(p-tolyl)acetamide, the aromatic protons appear as doublets at δ 7.21 and 7.07 ppm, while the N-methyl and acetyl methyl protons are observed as singlets at δ 3.24 and 1.86 ppm, respectively. rsc.org For this compound, the electron-withdrawing nitro group would deshield the adjacent aromatic protons, causing them to resonate at a higher chemical shift (downfield). The amide proton (N-H) would appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. znaturforsch.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the acetamide group is expected to appear significantly downfield, typically in the range of δ 168-172 ppm. znaturforsch.com The aromatic carbons will resonate in the δ 110-150 ppm region, with their specific chemical shifts influenced by the positions of the methyl and nitro substituents. For instance, the carbon bearing the nitro group would be shifted downfield, while the carbon attached to the methyl group would be shielded and appear at a lower chemical shift. The methyl carbons of the tolyl and acetyl groups would have characteristic signals in the upfield region of the spectrum. In a similar compound, N-methyl-N-(p-tolyl)acetamide, the carbonyl carbon resonates at δ 170.86 ppm, and the aromatic carbons appear between δ 126.92 and 142.16 ppm. rsc.org

A detailed analysis of the coupling patterns and chemical shifts in both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of the molecular structure and provides insights into the electronic environment of the different parts of the molecule.

Table 1: Comparative ¹H and ¹³C NMR Data for Related Phenylacetamides This table presents data for related compounds to infer the expected spectral characteristics of this compound.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| N-Methyl-N-(p-tolyl)acetamide rsc.org | 7.21 (d, 2H), 7.07 (d, 2H), 3.24 (s, 3H), 2.38 (s, 3H), 1.86 (s, 3H) | 170.86, 142.16, 137.73, 130.41, 126.92, 37.31, 22.49, 21.18 |

| N-methyl-N-(4-nitrophenyl)acetamide rsc.org | 8.30 (d, 2H), 7.40 (d, 2H), 3.35 (s, 3H), 2.03 (s, 3H) | 170.02, 154.36, 149.78, 127.49, 125.17, 37.52, 22.80 |

| Methyl 4-acetamido-3-nitrobenzoate rsc.org | 10.53 (s, 1H), 8.90 (d, 1H), 8.87 (d, 1H), 8.25 (dd, 1H), 3.95 (s, 3H), 2.32 (s, 3H) | 169.1, 164.6, 138.2, 136.5, 135.5, 127.5, 124.9, 121.6, 52.6, 25.7 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the amide and nitro functional groups.

The most prominent features in the IR spectrum would be the N-H stretching vibration, the C=O (amide I) stretching vibration, and the N-H bending (amide II) vibration. The N-H stretch typically appears as a sharp peak in the region of 3300-3500 cm⁻¹. The amide I band, a strong absorption due to the C=O stretch, is expected around 1660-1680 cm⁻¹. The amide II band, which arises from a combination of N-H bending and C-N stretching, is usually found near 1550 cm⁻¹.

Furthermore, the presence of the nitro group will give rise to two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations. The asymmetric NO₂ stretch is typically observed in the range of 1500-1560 cm⁻¹, while the symmetric stretch appears between 1345 and 1385 cm⁻¹. For the related compound N-(4-nitrophenyl)acetamide, these bands are observed at 1559.12 cm⁻¹ and in the region of the amide II band, respectively. jcbsc.org The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-H bending vibrations give rise to patterns in the fingerprint region (below 1500 cm⁻¹) that can be indicative of the substitution pattern on the benzene (B151609) ring.

Table 2: Expected IR Absorption Bands for this compound This table is based on typical ranges and data from analogous compounds.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Amide | N-H stretch | 3300 - 3500 |

| Amide | C=O stretch (Amide I) | 1660 - 1680 |

| Amide | N-H bend (Amide II) | ~1550 |

| Nitro | Asymmetric NO₂ stretch | 1500 - 1560 |

| Nitro | Symmetric NO₂ stretch | 1345 - 1385 |

| Aromatic | C-H stretch | >3000 |

| Methyl | C-H stretch | ~2950 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation pattern upon ionization. The molecular weight of this compound (C₉H₁₀N₂O₃) is 194.19 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, this compound would be expected to show a molecular ion peak (M⁺) at m/z 194. The fragmentation of the molecular ion would likely proceed through several characteristic pathways. A common fragmentation for acetamides is the cleavage of the C-N bond, leading to the formation of an acylium ion [CH₃CO]⁺ at m/z 43, which is often a prominent peak. Another possible fragmentation is the loss of the acetyl group, resulting in an ion at m/z 152.

Further fragmentation of the [M - CH₂CO]⁺ ion (m/z 152) could involve the loss of the nitro group (NO₂) to give a fragment at m/z 106. The presence of the nitro group also influences the fragmentation, with potential cleavages involving the loss of NO or NO₂ from the molecular ion. The fragmentation pattern of the related compound N-methyl-N-(4-nitrophenyl)acetamide shows a molecular ion at m/z 194. rsc.org Analysis of the isotopic pattern of the molecular ion peak can also confirm the elemental composition of the molecule.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 194 | [M]⁺ (Molecular Ion) |

| 152 | [M - CH₂CO]⁺ |

| 136 | [M - NO₂ - H]⁺ |

| 106 | [M - CH₂CO - NO₂]⁺ |

| 43 | [CH₃CO]⁺ |

X-ray Crystallography for Solid-State Structure Elucidation and Intermolecular Interactions

The crystal packing of this compound is expected to be dominated by hydrogen bonding interactions involving the amide functional group. The N-H group of the amide can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the oxygen atoms of the nitro group can act as hydrogen bond acceptors.

In the crystal structure of the related compound N-(4-methoxy-3-nitrophenyl)acetamide, the N-H group donates a hydrogen bond to a nitro oxygen atom of a neighboring molecule, forming chains that propagate through the crystal lattice. nih.gov Interestingly, in this structure, the amide carbonyl oxygen is not involved in hydrogen bonding. nih.gov This type of N-H···O(nitro) hydrogen bonding is a common motif in the crystal structures of nitro-substituted anilides.

The conformation of the this compound molecule in the solid state is determined by the rotational freedom around the C(aryl)-N and N-C(carbonyl) bonds. The planarity of the molecule and the orientation of the substituents are key aspects of its conformational analysis.

In several studied crystal structures of substituted phenylacetamides, the acetamide group can be either coplanar or twisted with respect to the phenyl ring. For instance, in N-(4-methoxy-3-nitrophenyl)acetamide, the acetamide group is nearly coplanar with the phenyl ring. nih.gov In contrast, in N-(4-methoxy-2-nitrophenyl)acetamide, the acetamide group is twisted out of the plane of the phenyl ring by approximately 25.4 degrees, likely due to steric hindrance from the ortho-nitro group.

Given that this compound has a nitro group in the meta position relative to the acetamido group, significant steric hindrance between these two groups is not expected. Therefore, it is likely that the acetamide group will be largely coplanar with the phenyl ring, similar to what is observed for N-(4-methoxy-3-nitrophenyl)acetamide. The nitro group itself is often twisted out of the plane of the benzene ring to some extent. In N-(4-methoxy-3-nitrophenyl)acetamide, the nitro group is twisted by about 30 degrees. nih.gov A similar twist would be expected for this compound.

Table 4: Conformational Features of Related Substituted Phenylacetamides

| Compound | Dihedral Angle (Phenyl Ring - Acetamide Group) | Dihedral Angle (Phenyl Ring - Nitro Group) | Reference |

| N-(4-methoxy-3-nitrophenyl)acetamide | Nearly coplanar | ~30° | nih.gov |

| N-(4-methoxy-2-nitrophenyl)acetamide | ~25.4° | ~12.8° | |

| N-(4-hydroxy-3-nitrophenyl)acetamide | 9.0° | 11.8° | biosynth.com |

Computational Chemistry and Theoretical Investigations of N 4 Methyl 3 Nitrophenyl Acetamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of N-(4-Methyl-3-nitrophenyl)acetamide. scienceopen.comresearchgate.net These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Electronic Properties:

Calculations reveal the distribution of electron density, highlighting the influence of the electron-withdrawing nitro group and the electron-donating methyl and acetamido groups on the aromatic ring. The nitro group significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the molecule susceptible to nucleophilic attack. nih.gov Conversely, the methyl and acetamido groups increase the energy of the Highest Occupied Molecular Orbital (HOMO), indicating the regions most likely to donate electrons in a reaction. The HOMO-LUMO energy gap is a crucial parameter for predicting the chemical reactivity and kinetic stability of the molecule. nih.gov

Reactivity Descriptors:

Quantum chemical calculations can determine various reactivity descriptors, such as atomic charges, Fukui functions, and electrostatic potential maps. These descriptors help in identifying the most reactive sites within the molecule for both electrophilic and nucleophilic attacks. For instance, the molecular electrostatic potential map visually represents the regions of positive and negative charge, guiding the prediction of intermolecular interactions.

| Parameter | Description | Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons. The methyl and acetamido groups increase this value. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons. The nitro group lowers this value, increasing susceptibility to nucleophilic attack. nih.gov |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. nih.gov |

| Mulliken Atomic Charges | Calculated charge distribution on each atom. | Identifies electrophilic and nucleophilic centers within the molecule. |

| Molecular Electrostatic Potential (MEP) | 3D map of the electrostatic potential. | Visually identifies electron-rich and electron-poor regions, predicting sites for intermolecular interactions. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. researchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations provide insights into conformational changes and intermolecular interactions of this compound. nih.gov

Conformational Analysis:

MD simulations can explore the potential energy surface of the molecule to identify stable conformations and the energy barriers between them. The rotational freedom around the C-N amide bond and the bonds connecting the substituents to the phenyl ring are of particular interest. These simulations can reveal the preferred spatial arrangement of the acetamido, methyl, and nitro groups, which can influence the molecule's packing in a crystal lattice and its interactions with other molecules. For similar molecules, studies have shown that the planarity of the acetamide (B32628) group and the orientation of the nitro group relative to the aromatic ring are key conformational features. iucr.org

Intermolecular Interactions:

In a condensed phase, this compound molecules interact with each other through various non-covalent forces, such as hydrogen bonding and van der Waals interactions. MD simulations can model these interactions and predict how molecules will arrange themselves. mdpi.com For instance, the amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O), leading to the formation of hydrogen-bonded chains or dimers. mdpi.com The simulations can also provide information on the strength and lifetime of these interactions.

| Simulation Aspect | Information Gained for this compound |

| Potential Energy Surface Scan | Identification of low-energy conformers and rotational barriers. |

| Radial Distribution Functions | Probability of finding another molecule at a certain distance, indicating the structure of the condensed phase. |

| Hydrogen Bond Analysis | Identification and characterization of hydrogen bonding networks, crucial for understanding crystal packing and solubility. |

| Root Mean Square Deviation (RMSD) | Measure of the molecule's structural stability and flexibility over time. nih.gov |

Density Functional Theory (DFT) Studies for Spectroscopic Property Prediction

Density Functional Theory (DFT) has proven to be a highly accurate method for predicting the spectroscopic properties of molecules like this compound. nih.gov By calculating the response of the molecule's electron density to external electromagnetic fields, DFT can simulate various types of spectra. dntb.gov.ua

Vibrational Spectroscopy (IR and Raman):

DFT calculations can predict the vibrational frequencies and intensities of the normal modes of the molecule. These theoretical spectra can be compared with experimental Fourier-transform infrared (FTIR) and Raman spectra to aid in the assignment of vibrational bands to specific functional groups and motions within the molecule. researchgate.net For example, the characteristic stretching frequencies of the C=O, N-H, and NO2 groups can be accurately calculated.

NMR Spectroscopy:

DFT can also be used to predict the nuclear magnetic resonance (NMR) chemical shifts of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule. researchgate.net These calculations involve determining the magnetic shielding around each nucleus, which is influenced by the local electronic environment. Comparing the calculated chemical shifts with experimental data can help to confirm the molecular structure.

Electronic Spectroscopy (UV-Vis):

Time-dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in an ultraviolet-visible (UV-Vis) spectrum. nih.gov These calculations provide insight into the nature of the electronic transitions, such as n → π* and π → π* transitions, which are characteristic of molecules with chromophores like the nitro and acetamido groups.

| Spectroscopic Technique | Predicted Properties | Significance |

| Infrared (IR) & Raman | Vibrational frequencies and intensities. | Assignment of spectral bands to specific functional group vibrations (e.g., C=O, N-H, NO2). researchgate.net |

| ¹H and ¹³C NMR | Chemical shifts. | Confirmation of the molecular structure and electronic environment of each atom. researchgate.net |

| UV-Visible | Electronic transition energies and intensities. | Understanding the electronic structure and identifying chromophoric groups. |

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry plays a crucial role in investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, most importantly, transition states. ims.ac.jp

Reaction Pathway Elucidation:

For reactions such as hydrolysis, reduction of the nitro group, or electrophilic aromatic substitution, computational methods can be used to propose and evaluate different possible reaction pathways. By calculating the energy of the species along each path, the most energetically favorable mechanism can be determined.

Transition State Theory:

A key aspect of these studies is the location and characterization of the transition state, which is the highest energy point along the reaction coordinate. ims.ac.jp The structure and energy of the transition state determine the activation energy of the reaction and, therefore, the reaction rate. fossee.in Computational methods like the Nudged Elastic Band (NEB) method can be used to find the minimum energy path between reactants and products and to locate the transition state. ims.ac.jp For related compounds, computational studies have explored mechanisms like thermal decomposition, which often involves six-membered ring transition states. mdpi.com

Kinetic and Thermodynamic Parameters:

From the calculated energies of the reactants, transition state, and products, important kinetic and thermodynamic parameters such as the activation energy (Ea), enthalpy of reaction (ΔH), and Gibbs free energy of reaction (ΔG) can be derived. These parameters provide a quantitative understanding of the reaction's feasibility and kinetics.

| Computational Aspect | Information Provided |

| Potential Energy Surface Mapping | Identification of all stationary points (reactants, products, intermediates, transition states). |

| Transition State Search | Determination of the structure and energy of the highest energy barrier. ims.ac.jp |

| Intrinsic Reaction Coordinate (IRC) Calculation | Confirmation that the identified transition state connects the desired reactants and products. |

| Calculation of Thermodynamic Properties | Prediction of reaction feasibility (ΔG) and heat exchange (ΔH). |

Biological Activities and Mechanisms of Action of N 4 Methyl 3 Nitrophenyl Acetamide

Antimicrobial Activity Profiling

While comprehensive antimicrobial profiling of N-(4-Methyl-3-nitrophenyl)acetamide is not extensively documented in publicly available peer-reviewed literature, the broader class of acetamide (B32628) derivatives has been a subject of significant research for their antimicrobial properties.

Antibacterial Effects, e.g., against Klebsiella pneumoniae

Specific studies detailing the antibacterial effects of this compound against Klebsiella pneumoniae are limited in the currently accessible scientific literature. However, research on structurally related compounds provides insights into the potential antibacterial activity of this class of molecules. For instance, studies on other acetamide derivatives have demonstrated activity against a range of bacteria. The antimicrobial potential of such compounds is often linked to the nature and position of substituents on the phenyl ring.

Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is a critical measure of an antimicrobial agent's potency. For this compound, specific MIC values against various bacterial strains, including Klebsiella pneumoniae, are not readily found in an extensive set of peer-reviewed publications. The determination of MIC values is a standard method in antimicrobial susceptibility testing, and such data would be crucial for quantifying the antibacterial efficacy of this specific compound.

Anti-inflammatory Effects and Pathway Modulation

Preliminary investigations into the biological activities of this compound and its derivatives suggest potential anti-inflammatory properties. The mechanism of such effects is thought to be linked to the modulation of inflammatory pathways. However, detailed studies elucidating the specific signaling pathways and molecular targets affected by this compound are not extensively available in the current body of scientific literature. The anti-inflammatory activity of related compounds often involves the inhibition of pro-inflammatory enzymes or cytokines.

Cytotoxicity and Anticancer Research Applications

The evaluation of cytotoxicity is a fundamental aspect of drug discovery, providing insights into a compound's potential as an anticancer agent. Derivatives of this compound have been explored for their cytotoxic effects against various cancer cell lines. The presence of the nitroaromatic scaffold is a feature found in some compounds with recognized cytotoxic activity. However, specific and detailed research findings on the cytotoxicity profile of this compound itself are not widely reported in peer-reviewed journals.

Molecular Mechanisms of Interaction with Biological Macromolecules

Bioreduction of the Nitro Group to Reactive Intermediates and their Cellular Interactions

A key aspect of the mechanism of action for many nitroaromatic compounds is the bioreduction of the nitro group. smolecule.com In biological systems, the nitro group can be reduced by various cellular reductases to form highly reactive intermediates, such as nitroso, hydroxylamino, and amino derivatives. smolecule.com These reactive species can interact with and damage cellular macromolecules, including DNA and proteins, leading to cytotoxic effects. This process is a well-established mechanism for the bioactivation of certain nitroaromatic drugs and is considered a potential pathway for the biological activity of this compound. smolecule.com

Hydrogen Bonding and Other Non-Covalent Interactions involving the Acetamide Moiety with Target Proteins

The acetamide moiety of this compound is a critical determinant of its interaction with biological targets. This functional group, with its carbonyl oxygen and amide proton, is capable of forming key hydrogen bonds that anchor the molecule within the active site of a protein. The planarity of the acetamide group in relation to the phenyl ring is a significant factor in these interactions.

While direct experimental data on the protein-binding of this compound is limited, studies on structurally similar compounds provide valuable insights. For instance, crystallographic analysis of N-(4-methoxy-3-nitrophenyl)acetamide reveals that the acetamide group is nearly coplanar with the phenyl ring. In its crystalline state, the N-H group of the acetamide acts as a hydrogen bond donor to a nitro oxygen atom of an adjacent molecule. This observation underscores the hydrogen bonding potential of the acetamide group.

In a biological context, the acetamide's carbonyl oxygen can act as a hydrogen bond acceptor, interacting with hydrogen bond donors from amino acid residues in a protein's active site, such as the backbone N-H groups or the side chains of residues like arginine, lysine, or serine. Conversely, the amide N-H group can serve as a hydrogen bond donor to acceptor groups on the protein, including the carbonyl oxygen of the peptide backbone or the side chains of aspartate or glutamate.

Target Enzyme Identification and Inhibition, e.g., Penicillin-Binding Proteins

The identification of specific enzyme targets is crucial to understanding the mechanism of action of this compound. While direct enzymatic inhibition studies on this specific compound are not widely reported, research on analogous structures suggests potential targets, particularly in the realm of antimicrobial activity.

One promising area of investigation is the inhibition of penicillin-binding proteins (PBPs). PBPs are a group of enzymes essential for the synthesis of the bacterial cell wall. tjnpr.org Their inhibition leads to defects in cell wall integrity and ultimately, bacterial cell death. A study on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, a structurally related compound, has suggested that it may act on penicillin-binding proteins, leading to cell lysis. nih.gov This raises the possibility that this compound could share a similar mechanism of action. The acetamide core of these molecules can mimic the D-Ala-D-Ala dipeptide substrate of PBPs, allowing them to bind to the active site. The electrophilic nature of the nitro group could further enhance this interaction or play a role in a subsequent covalent modification of the enzyme, a common mechanism for PBP inhibitors.

The antimicrobial activity of many nitroaromatic compounds is linked to the reductive bioactivation of the nitro group by bacterial nitroreductases. This process generates reactive nitroso and hydroxylamine (B1172632) intermediates that can cause widespread cellular damage, including to DNA and proteins. It is therefore plausible that the biological effects of this compound are not limited to a single enzyme target but may involve a multi-faceted mechanism initiated by the reduction of its nitro group within the microbial cell.

Comparative Analysis with Structurally Similar Compounds for Biological Activity

The biological activity of this compound can be further understood through a comparative analysis with its structural analogs. The nature and position of substituents on the phenyl ring, as well as modifications to the acetamide group, can significantly influence the compound's potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) studies on substituted anilides have demonstrated that the presence of an electron-withdrawing group, such as a nitro group, generally enhances antimicrobial activity. cust.edu.tw This aligns with the proposed mechanism involving the reductive activation of the nitro group.

A study comparing the antibacterial activity of N-(4-fluoro-3-nitrophenyl)acetamide with its 2-chloro derivative against Klebsiella pneumoniae revealed that the chloro-substituted compound exhibited improved activity. nih.gov This highlights the significant impact of even small structural modifications on biological function. The addition of the chloro atom at the alpha-carbon of the acetamide group was suggested to stabilize the molecule within the target enzyme's active site. nih.gov

Below is a table summarizing the reported antibacterial activities of this compound's structural analogs against various microorganisms. It is important to note that direct comparative data for this compound itself is not available in the public domain and the data presented is for related structures.

| Compound Name | Test Organism | Activity | Reference |

| 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | Antibacterial | nih.gov |

| N-(2-hydroxyphenyl)acetamide | Candida albicans | Inactive | nih.gov |

| 2-chloro-N-(2-hydroxyphenyl)acetamide | Candida albicans | Active | nih.gov |

This comparative data underscores the principle that subtle changes in the chemical scaffold of the nitrophenylacetamide series can lead to significant differences in their biological profiles. Further research is needed to systematically evaluate the structure-activity relationships within this class of compounds to optimize their therapeutic potential.

Structure Activity Relationship Sar Studies of N 4 Methyl 3 Nitrophenyl Acetamide Derivatives

Impact of Methyl Group Position and Substitutions on Biological Activity

The position and substitution of the methyl group on the phenyl ring of N-(4-Methyl-3-nitrophenyl)acetamide analogs are pivotal in determining their biological activity. The methyl group, while seemingly simple, influences the molecule's electronic properties and steric profile, which in turn affects its interaction with biological targets.

Research on related scaffolds has demonstrated the importance of the methyl group's location. For instance, in N-acetamide indole (B1671886) chemotypes developed as antimalarials, the placement of a methyl group on a heterocyclic ring was critical for activity. An analog with a 4-(N-methyl-pyrazole) substituent showed potent activity (EC50 of 0.593 μM), whereas the 3-(N-methyl-pyrazole) version was inactive. nih.gov This highlights that the relative positions of the methyl and nitrogen atoms within the ring system are crucial for biological function. nih.gov Similarly, for other heterocyclic compounds, maintaining the methyl group in a specific position, such as the 3-position with a 4-endocyclic nitrogen, resulted in modest activity, suggesting that even slight positional changes can significantly impact efficacy. nih.gov

Furthermore, methyl groups are known to be "plasticizing agents" in proteins, facilitating dynamics and, consequently, biological activity. nih.gov Their low rotational energy barriers allow for active dynamics even in constrained environments, which can increase the conformational entropy of a molecule and allow it to access a more diverse set of conformations for binding to a target. nih.gov The removal of methyl groups in certain proteins has been shown to significantly reduce their activity, underscoring their importance beyond simple steric bulk. nih.gov

In the context of this compound, the methyl group at the 4-position influences the electronic nature of the aromatic ring, which can affect its binding capabilities. The specific placement of this group relative to the nitro and acetamide (B32628) groups creates a unique electronic and steric environment that is essential for its observed activities.

Table 1: Impact of Methyl Group Position on Antimalarial Activity of N-Acetamide Indole Analogs

| Compound | Modification | Antimalarial Activity (EC50) |

|---|---|---|

| Analog 9 | 4-(N-methyl-pyrazole) | 0.593 µM nih.gov |

| Analog 8 | 3-(N-methyl-pyrazole) | >10 µM nih.gov |

| Analog 15 | 3-position methyl, 4-endocyclic nitrogen | 2.83 µM nih.gov |

Influence of Nitro Group Position and Presence on Biological Activity

The nitro group (NO₂) is a powerful electron-withdrawing moiety that significantly influences the biological activity of this compound and its derivatives. nih.gov Its presence and position on the aromatic ring can dictate the compound's mechanism of action, potency, and even its toxicological profile. nih.govnih.gov

The biological activity of many nitro-aromatic compounds is contingent on the enzymatic reduction of the nitro group. svedbergopen.com This reduction can lead to the formation of reactive intermediates, such as nitroso and hydroxylamine (B1172632) species, as well as reactive oxygen species (ROS), which can exert cytotoxic effects on target cells or microorganisms. nih.govsvedbergopen.comontosight.ai This mechanism is fundamental to the antimicrobial and anticancer properties observed in many nitro compounds. nih.govontosight.ai

The position of the nitro group is critical. For example, in benzopyrans, a nitro group at the C3 position often enhances their antitumor effect. nih.gov Studies on chalcones have also shown that the position of the nitro group significantly affects biological activities. mdpi.com In this compound, the nitro group is at the 3-position, ortho to the methyl group and meta to the acetamide group. This specific arrangement governs the electronic distribution across the phenyl ring, influencing its reactivity and interaction with biological macromolecules. nih.gov The electron-withdrawing nature of the nitro group can make the aromatic ring more susceptible to certain enzymatic reactions or interactions with nucleophilic sites within proteins. nih.gov

The nitro group can act as both a pharmacophore (a group responsible for biological activity) and a toxicophore (a group responsible for toxicity), making its inclusion in drug design a delicate balance. nih.govnih.gov

Table 2: General Biological Activities Associated with Nitro Compounds

| Biological Activity | Role of Nitro Group | Reference |

|---|---|---|

| Antimicrobial | Generation of reactive oxygen species, inhibition of specific enzymes. nih.govontosight.ai | nih.govontosight.ai |

| Anticancer | Increased antitumor effect, potential for inducing cytotoxicity. nih.govontosight.ai | nih.govontosight.ai |

| Antihypertensive | Can be involved in vasodilatory effects. nih.gov | nih.gov |

Role of Acetamide Moiety Modifications on Biological Activity

The acetamide moiety (-NHCOCH₃) is a crucial component of this compound, contributing to its chemical stability and influencing its binding to biological targets through hydrogen bonding and other interactions. Modifications to this group can lead to significant changes in biological activity.

Studies on pyrazolopyrimidine-based ligands for the translocator protein (TSPO) have shown that N,N-disubstitution of the terminal acetamide group can introduce diverse chemical moieties without sacrificing binding affinity. nih.govwustl.edu This suggests that the acetamide group can be a versatile point for modification to fine-tune the pharmacological properties of a molecule. nih.gov

In the development of antimalarial N-acetamide indoles, the acetamide linker was found to be a key structural feature. nih.gov Similarly, in a series of acetamide-sulfonamide conjugates, the acetamide group played a central role in their urease inhibition activity. mdpi.com The presence of the acetamide's -NH proton, confirmed by NMR spectroscopy, was essential for the coupling of the different pharmacophores in these conjugates. mdpi.com

Furthermore, research on other acetamide derivatives has shown that even small changes, such as the introduction of different substituents on the acetamide nitrogen or the acetyl group, can modulate antioxidant and anti-inflammatory activities. researchgate.netnih.gov These modifications can affect the molecule's lipophilicity, solubility, and ability to interact with specific residues in an enzyme's active site.

Table 3: Examples of Acetamide Moiety Modifications and Their Effects

| Compound Class | Modification | Effect on Biological Activity | Reference |

|---|---|---|---|

| Pyrazolopyrimidines | N,N-disubstitution of the terminal acetamide | Introduction of diverse chemical groups without loss of TSPO affinity. nih.gov | nih.gov |

Effects of Halogenation on Biological and Chemical Properties of this compound Analogs

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) into the structure of this compound analogs can profoundly impact their biological and chemical properties. nih.gov Halogenation is a common strategy in medicinal chemistry to enhance the potency, selectivity, and metabolic stability of drug candidates. nih.govresearchgate.net

The effect of halogenation can be seen in the study of haloacetamides (HAMs), where the toxicity varied depending on the halogen substituent. researchgate.net The rank order of effect for inducing cellular stress was generally iodoacetamide (B48618) > bromoacetamide > chloroacetamide, which correlates with their reactivity towards thiol groups in proteins. researchgate.net This suggests that introducing a halogen can enhance the electrophilic nature of the compound, leading to increased biological activity through covalent modification of target proteins.

In a study of N-(2-hydroxyphenyl) acetamide, the parent compound was inactive against Candida albicans. However, the addition of a chlorine atom to the alpha carbon of the acetamide group (2-chloro-N-(2-hydroxyphenyl)acetamide) resulted in a compound that could inhibit 96.6% of C. albicans strains. mdpi.com This demonstrates that halogenation can be essential for conferring biological activity. Similarly, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide showed good potential against Klebsiella pneumoniae, with the chloro atom being responsible for improving this activity by stabilizing the molecule in the target enzyme's active site. mdpi.com

Halogenation can also influence a molecule's physicochemical properties, such as lipophilicity, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile. The introduction of halogens can lead to more favorable interactions with biological targets and can also block sites of metabolism, thereby increasing the compound's half-life. nih.gov

Table 4: Effect of Halogenation on the Antimicrobial Activity of Acetamide Derivatives

| Compound | Halogenation | Antimicrobial Activity | Reference |

|---|---|---|---|

| N-(2-hydroxyphenyl) acetamide | None | Inactive against Candida albicans. | mdpi.com |

| 2-chloro-N-(2-hydroxyphenyl)acetamide | Chloro-substitution on acetamide | Inhibited 96.6% of C. albicans strains. | mdpi.com |

Pharmacokinetics and Biotransformation of N 4 Methyl 3 Nitrophenyl Acetamide

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

Detailed ADME (Absorption, Distribution, Metabolism, and Excretion) studies specifically for N-(4-Methyl-3-nitrophenyl)acetamide are not extensively documented in publicly available scientific literature. However, based on its chemical properties, such as a molecular weight of 194.19 g/mol and a calculated LogP of approximately 1.6, the compound is expected to be reasonably lipid-soluble, suggesting it can be absorbed across biological membranes following administration. nih.gov

The distribution throughout the body would be influenced by its lipophilicity and binding affinity for plasma proteins and tissues. Metabolism is anticipated to be the primary route of elimination, involving various enzymatic and non-enzymatic transformations discussed below. The resulting metabolites, likely more polar than the parent compound, would then be excreted, primarily via the kidneys into the urine, with a potential for some biliary excretion. Studies on related nitrotoluenes in rats have shown that 70-90% of an administered dose is typically eliminated within 72 hours through urine, feces, and expired air, with urinary excretion being the dominant pathway. nih.gov

Enzymatic Biotransformation Pathways (e.g., Phase I and Phase II Metabolism)

The biotransformation of this compound is predicted to occur primarily through Phase I and Phase II metabolic reactions. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion. nih.gov For this compound, key enzymatic pathways are expected to include oxidative reactions targeting the methyl group and the aromatic ring, as well as hydrolysis of the amide linkage.

Table 1: Predicted Enzymatic Biotransformation Pathways

| Phase | Reaction Type | Potential Metabolites |

| Phase I | Methyl Group Oxidation | N-(4-Hydroxymethyl-3-nitrophenyl)acetamide, N-(4-Carboxy-3-nitrophenyl)acetamide |

| Phase I | Deacylation (Amide Hydrolysis) | 4-Amino-2-nitrotoluene |

| Phase I | Nitroreduction | N-(3-Amino-4-methylphenyl)acetamide |

| Phase II | Glucuronidation / Sulfation | Glucuronide and sulfate (B86663) conjugates of hydroxylated metabolites |

Oxidative reactions, primarily catalyzed by the cytochrome P450 (CYP450) family of enzymes, represent a major Phase I metabolic route for aromatic compounds. For this compound, two main sites are susceptible to oxidation:

Methyl Group Oxidation: The benzylic methyl group is a prime target for oxidation. This process would likely proceed in a stepwise manner, first forming the alcohol metabolite, N-(4-hydroxymethyl-3-nitrophenyl)acetamide, which can be further oxidized to an aldehyde and then to the corresponding carboxylic acid, N-(4-carboxy-3-nitrophenyl)acetamide. This pathway is well-established for nitrotoluene isomers, where the primary metabolic route is the oxidation of the side-chain. oecd.orgnih.gov

Aromatic Ring Hydroxylation: While less common than methyl group oxidation, direct hydroxylation of the aromatic ring is another possible oxidative pathway, leading to various phenolic metabolites.

Deacylation, the hydrolysis of the amide bond, is a known metabolic pathway for acetanilide-type compounds. nih.gov This reaction would cleave the acetyl group from this compound, yielding acetic acid and the primary amine, 4-amino-2-nitrotoluene . ontosight.aietsu.edu This hydrolysis can be catalyzed by various hydrolases, such as amidases, in the liver and other tissues. The reaction proceeds via a nucleophilic acyl substitution mechanism, where water acts as the nucleophile, often assisted by an acid or base catalyst within the enzyme's active site. etsu.edu The formation of 4-amino-2-nitrotoluene is significant, as this metabolite may have its own distinct toxicological or pharmacological profile.

Non-Enzymatic Biotransformation Mechanisms (e.g., Nitric Oxide-Derived Free Radical and Non-Free Radical Oxidants)